molecular formula C19H21N5O3 B14975439 {2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-hydroxy-6-methylpyrimidin-5-yl}acetonitrile

{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-hydroxy-6-methylpyrimidin-5-yl}acetonitrile

Cat. No.: B14975439
M. Wt: 367.4 g/mol
InChI Key: ZJOMVITYNPTOKX-UHFFFAOYSA-N
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Description

2-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-5-YL)ACETONITRILE is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a dihydropyrimidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-5-YL)ACETONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the introduction of the piperazine ring. The final steps involve the formation of the dihydropyrimidinone structure and the acetonitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-5-YL)ACETONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-5-YL)ACETONITRILE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-5-YL)ACETONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-5-YL)ACETONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

2-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetonitrile

InChI

InChI=1S/C19H21N5O3/c1-13-15(4-5-20)18(25)22-19(21-13)24-8-6-23(7-9-24)11-14-2-3-16-17(10-14)27-12-26-16/h2-3,10H,4,6-9,11-12H2,1H3,(H,21,22,25)

InChI Key

ZJOMVITYNPTOKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)CC#N

Origin of Product

United States

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